molecular formula C19H20FN5OS B2877064 (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1186616-21-6

(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2877064
CAS No.: 1186616-21-6
M. Wt: 385.46
InChI Key: NVEDJXUKIVVQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a synthetic chemical compound supplied for non-human research purposes. This product is intended for laboratory use only and is strictly not for diagnostic, therapeutic, or any personal use. This molecule features a hybrid structure incorporating two pharmaceutically important motifs: a thiazole ring and a pyrazole core . The thiazole scaffold is a recognized privileged structure in medicinal chemistry and is present in more than 18 FDA-approved drugs due to its diverse biological activities . Thiazole derivatives have demonstrated a wide range of research applications, including serving as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents . Furthermore, the pyrazole moiety is also a common feature in bioactive compounds and has been utilized in the development of highly selective inhibitors for targets like p38 MAP kinase . The specific structural combination in this compound—particularly the 2,4-dimethylthiazole group linked to a piperazine via a pyrazole carboxamide bridge—suggests its potential utility as a key intermediate or screening compound in drug discovery campaigns. It is well-suited for research focusing on kinase inhibition , cancer biology , and signal transduction pathways , given that similar molecular architectures have been explored as inhibitors for targets such as the epidermal growth factor receptor (EGFR) and β-catenin/BCL9 protein-protein interaction . Researchers can employ this compound to probe novel biological mechanisms or as a starting point for structural-activity relationship (SAR) studies. Please handle this product with care and refer to the associated Safety Data Sheet (SDS) for proper handling and storage information.

Properties

CAS No.

1186616-21-6

Molecular Formula

C19H20FN5OS

Molecular Weight

385.46

IUPAC Name

[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H20FN5OS/c1-12-18(27-13(2)21-12)15-11-16(23-22-15)19(26)25-9-7-24(8-10-25)17-6-4-3-5-14(17)20/h3-6,11H,7-10H2,1-2H3,(H,22,23)

InChI Key

NVEDJXUKIVVQDJ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCN(CC3)C4=CC=CC=C4F

solubility

not available

Origin of Product

United States

Biological Activity

The compound (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of:

  • A pyrazole ring substituted with a thiazole moiety .
  • A piperazine group linked through a methanone functional group .

This unique combination suggests diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Pharmacological Properties

Research indicates that compounds containing pyrazole and piperazine derivatives exhibit several pharmacological properties, including:

  • Anti-inflammatory effects
  • Analgesic activity
  • Antimicrobial properties

The thiazole ring further enhances its potential as an inhibitor for various enzymes or receptors involved in disease processes. Notably, thiazole derivatives have been studied for their roles in cancer treatment and as anticonvulsants .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of specific enzymes : The structural components allow for potential binding to active sites of enzymes, modulating their activity.
  • Receptor interaction : The piperazine moiety can engage in hydrogen bonding with receptors, influencing signaling pathways.

In Vitro Studies

Several studies have investigated the compound's biological activity:

  • Antiproliferative Activity : In vitro studies show that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells .
  • Anticonvulsant Activity : Thiazole-integrated compounds have demonstrated notable anticonvulsant properties in animal models, suggesting that the thiazole component may contribute to neurological effects .

Case Studies

A recent study highlighted the synthesis and biological evaluation of novel thiazole-pyrazole derivatives, which included the compound . These derivatives were tested for their cytotoxicity against multiple cancer cell lines and showed promising results, with some exhibiting IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains pyridine and phenylethynyl groupsAntagonist for mGluR5
4-(2-Fluorophenyl)piperazinePiperazine with fluorophenyl substitutionAntidepressant properties
Thiazole derivativesSimilar thiazole ring systemAntimicrobial activity
Pyrazole derivativesVarious substitutions on pyrazoleAnti-inflammatory effects

The combination of both thiazole and pyrazole rings along with a piperazine moiety may confer distinct pharmacological properties compared to these similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the thiazole moiety via nucleophilic substitution.
  • Coupling with the piperazine derivative through methanone formation.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

Preparation Methods

Thiazole Ring Formation

The 2,4-dimethylthiazole moiety is synthesized via a Hantzsch thiazole synthesis (Figure 1). A thiourea derivative reacts with α-haloketones under basic conditions. For example:

  • 2-Bromo-4-methylacetophenone reacts with thioacetamide in ethanol at reflux to yield 2,4-dimethylthiazole.
  • Purification via recrystallization from ethanol/water (1:1) provides the thiazole in 78–85% yield.

Pyrazole Cyclization

The pyrazole ring is constructed using a Knorr pyrazole synthesis :

  • Ethyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate is treated with hydrazine hydrate in ethanol under reflux.
  • Cyclization occurs via nucleophilic attack of hydrazine on the β-keto ester, forming the pyrazole core.
  • The crude product is acidified to pH 3–4, yielding 5-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-3-carboxylic acid (85–90% yield).

Table 1: Optimization of Pyrazole Cyclization

Condition Solvent Temperature (°C) Yield (%)
Hydrazine hydrate Ethanol 80 85
Hydrazine sulfate Methanol 70 78
Microwave-assisted DMF 120 92

Synthesis of Intermediate B: 1-(2-Fluorophenyl)piperazine

Nucleophilic Aromatic Substitution

The piperazine ring is functionalized via a Buchwald-Hartwig coupling :

  • Piperazine reacts with 2-fluoroiodobenzene in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.
  • The reaction proceeds via a palladium-catalyzed C–N bond formation, yielding 1-(2-fluorophenyl)piperazine in 70–75% yield.

Key Parameters :

  • Catalyst loading: 5 mol% Pd(OAc)₂.
  • Ligand: Xantphos (10 mol%).
  • Base: Cs₂CO₃ (2 equiv).

Coupling of Intermediates A and B

Carboxylic Acid Activation

Intermediate A is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

Nucleophilic Acyl Substitution

  • The acyl chloride reacts with 1-(2-fluorophenyl)piperazine in anhydrous THF with triethylamine (TEA) as a base.
  • The reaction is stirred at room temperature for 12–16 hours, followed by aqueous workup (NaHCO₃) and extraction with ethyl acetate.
  • Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the final product in 65–72% yield.

Table 2: Coupling Reaction Optimization

Activating Agent Base Solvent Yield (%)
SOCl₂ TEA THF 72
DCC/DMAP DCM 58
CDI Imidazole DMF 63

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 6.92–6.85 (m, 3H, Ar–H), 3.72 (s, 4H, piperazine), 2.98 (s, 4H, piperazine), 2.55 (s, 3H, thiazole-CH₃), 2.38 (s, 3H, thiazole-CH₃).
  • ¹³C NMR : δ 169.8 (C=O), 162.4 (C–F), 154.2 (thiazole-C), 138.7 (pyrazole-C).
  • HRMS : m/z calcd. for C₁₉H₂₀FN₅OS: 409.1372; found: 409.1368.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Competing 1,3- vs. 1,5-dipolar cyclizations were minimized by using β-keto esters with electron-withdrawing groups.
  • Piperazine Functionalization : Steric hindrance at the 2-fluorophenyl position required elevated temperatures (110°C) and prolonged reaction times.
  • Acyl Chloride Stability : Rapid decomposition was mitigated by maintaining low temperatures (0–5°C) during SOCl₂ treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.